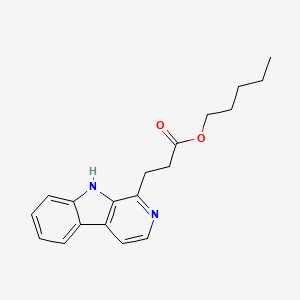
n-Pentyl beta-carboline-1-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Pentyl beta-carboline-1-propionate is a natural product found in Eurycoma longifolia with data available.
Aplicaciones Científicas De Investigación
Antimalarial and Cytotoxic Properties
n-Pentyl β-carboline-1-propionate, a beta-carboline alkaloid, has been investigated for its potential antimalarial and cytotoxic properties. In a study by Kuo et al. (2003), various beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, were isolated from the roots of Eurycoma longifolia and screened for their cytotoxic and antimalarial activities. Significant cytotoxicity was observed against human lung cancer (A-549) and breast cancer (MCF-7) cell lines (Kuo et al., 2003). Another study by Huang et al. (2011) identified beta-carboline alkaloids with antiplasmodial activities against Plasmodium falciparum strains, suggesting their potential in antimalarial applications (Huang et al., 2011).
Antileishmanial Effects
Research by Gabriel et al. (2019) explored the antileishmanial activity of β-carboline-1-propionic acid alkaloid against Leishmania amazonensis and Leishmania infantum. The study showed significant leishmanicidal activity, highlighting the potential of this compound in treating leishmaniasis (Gabriel et al., 2019).
Antibacterial Activity
Shin et al. (2010) investigated the antibacterial activity of 1-acetyl-beta-carboline against methicillin-resistant Staphylococcus aureus (MRSA). The study found that in combination with ampicillin, 1-acetyl-beta-carboline exhibited synergistic antibacterial activity (Shin et al., 2010).
Biochemical and Pharmacological Functions
Beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, demonstrate a broad spectrum of pharmacological properties. Cao et al. (2007) highlighted their role in intercalating into DNA, inhibiting various enzymes, and interacting with receptors. These alkaloids exhibit diverse biological activities such as anticonvulsant, antitumor, and antimicrobial effects (Cao et al., 2007).
Propiedades
Nombre del producto |
n-Pentyl beta-carboline-1-propionate |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
pentyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-6-13-23-18(22)10-9-17-19-15(11-12-20-17)14-7-4-5-8-16(14)21-19/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3 |
Clave InChI |
OXYXZGCPXAISTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 |
Sinónimos |
n-pentyl beta-carboline-1-propionate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
![(1R,2S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1246644.png)
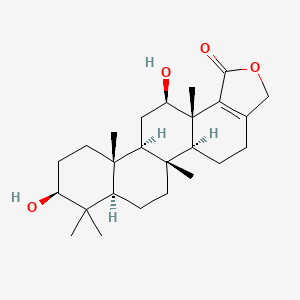
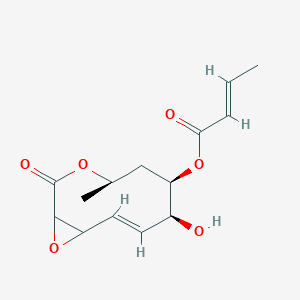
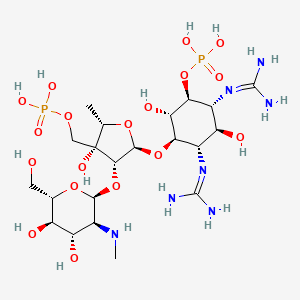
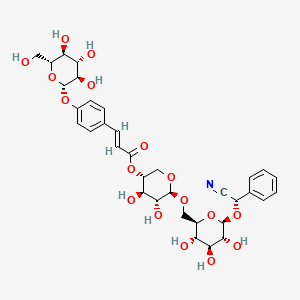
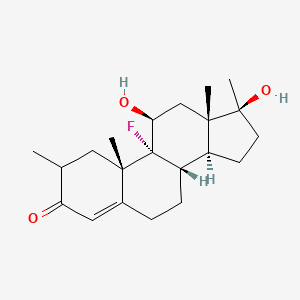
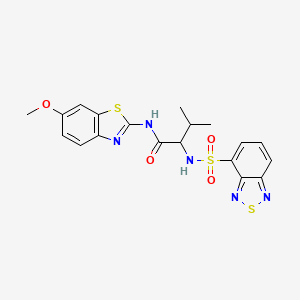
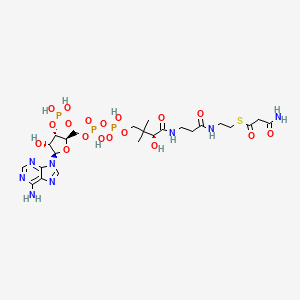
![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)

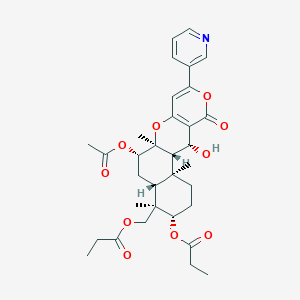
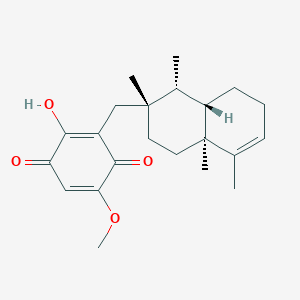
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1246666.png)